Di-(tert-Butyl-dimethylsilyl) Curcumin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

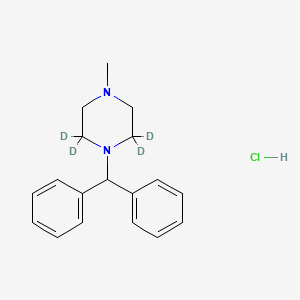

Di-(tert-Butyl-dimethylsilyl) Curcumin is a chemical compound with the molecular formula C33H48O6Si2 . It’s a derivative of curcumin, a polyphenolic compound isolated from the rhizomes of Curcuma longa (turmeric) .

Molecular Structure Analysis

The Di-(tert-Butyl-dimethylsilyl) Curcumin molecule contains a total of 90 bonds. There are 42 non-H bonds, 16 multiple bonds, 13 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .

Physical And Chemical Properties Analysis

Di-(tert-Butyl-dimethylsilyl) Curcumin has a molecular weight of 596.9 g/mol . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts . The exact mass is 596.29894232 g/mol .

Applications De Recherche Scientifique

Medicine: Anticancer Potential

Di-(tert-Butyl-dimethylsilyl) Curcumin has been studied for its potential in cancer treatment due to its ability to target inflammatory mediators and signaling pathways. Research suggests that incorporating sterically demanding and hydrophobic groups like carboranes into the molecule could enhance drug biostability and selectivity .

Pharmacology: COX-2/5-LO Inhibition

In pharmacology, the compound has shown promise as a dual inhibitor of cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are key enzymes in eicosanoid biosynthesis. This activity is crucial for developing new anti-inflammatory drugs .

Biochemistry: Enzyme Interaction

The biochemical applications of Di-(tert-Butyl-dimethylsilyl) Curcumin include its interaction with biological targets such as enzymes or receptor proteins. The compound’s non-covalent interactions may increase its affinity to these targets, which is significant for drug design .

Nanotechnology: Drug Delivery Systems

In nanotechnology, the compound’s modified structure could be used to create more efficient drug delivery systems. Its ability to form dihydrogen bonds might improve the targeting of drugs to specific cells or tissues .

Materials Science: Polyimide Films

Di-(tert-Butyl-dimethylsilyl) Curcumin derivatives could be incorporated into polyimide films to enhance their dielectric properties. These films are used in the microelectronics industry for their low dielectric constant and high thermal stability .

Chemical Engineering: Antioxidant Properties

The compound’s antioxidant properties are of interest in chemical engineering. It could be used to synthesize materials that prevent oxidation, which is vital for preserving the quality and safety of industrial products .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-23,34H,1-12H3/b17-13+,18-14+,26-23- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTANFSVGWHEWKY-MVRVVBEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)/O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O6Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747599 |

Source

|

| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-(tert-Butyl-dimethylsilyl) Curcumin | |

CAS RN |

1134639-23-8 |

Source

|

| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)